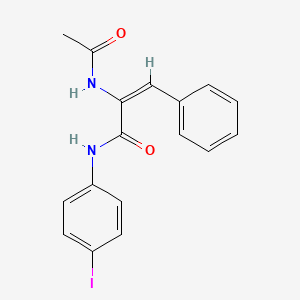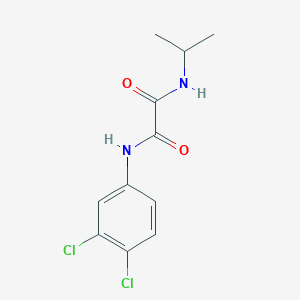
2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide
Descripción general
Descripción
2-(Acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide represents a compound with potential for diverse chemical applications, given its structural complexity which includes acetylamino and phenyl groups attached to an acrylamide backbone. Its relevance spans across various fields of chemistry, including medicinal chemistry, due to its structural features that could interact with biological molecules.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including acetylation, amidation, and sometimes specific reactions tailored to introduce particular functional groups like iodine or phenyl groups. For instance, compounds with structural similarities have been synthesized using methods such as microwave-assisted synthesis, which offers a rapid and efficient route to obtain the desired products with good yields. These processes are typically characterized by their selectivity and the high purity of the resulting compounds as confirmed by spectroscopic methods (Ghazzali et al., 2012; Sharma et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is generally elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information about the atomic arrangement, confirming the presence of specific functional groups and the overall molecular geometry. For example, compounds structurally related to 2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide have had their structures confirmed, showcasing the importance of these analytical techniques in understanding molecular conformations (Ghazzali et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide or related molecules typically explore the reactivity of functional groups such as the acetylamino or the phenyl group. These reactions can lead to a variety of products, depending on the reaction conditions and the reactants involved. For instance, the interaction with aliphatic amines or the involvement in cycloaddition reactions highlights the compound's versatility in forming new chemical bonds and structures (Matsumura et al., 1976; Nikam & Kappe, 2017).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, are crucial for understanding the behavior of the compound in different environments. These properties are influenced by the molecular structure and the presence of specific functional groups, affecting the compound's application potential in various chemical contexts.
Chemical Properties Analysis
The chemical properties of 2-(acetylamino)-N-(4-iodophenyl)-3-phenylacrylamide are defined by its reactivity and stability under different conditions. Studies focusing on related compounds have explored their reactivity towards different classes of reagents, highlighting the role of the acetylamino and phenyl groups in facilitating chemical transformations. These insights are valuable for designing new synthesis pathways and for the application of these compounds in further chemical studies.
- Ghazzali et al., 2012 (Ghazzali et al., 2012)
- Sharma et al., 2009 (Sharma et al., 2009)
- Matsumura et al., 1976 (Matsumura et al., 1976)
- Nikam & Kappe, 2017 (Nikam & Kappe, 2017)
Aplicaciones Científicas De Investigación
Environmental Protection and Water Treatment
One area of application involves the adsorptive elimination of contaminants from water, such as acetaminophen, a common analgesic and antipyretic. Studies have explored adsorption techniques using materials like ZnAl/biochar, which showed high potential in removing such contaminants from water. The key mechanisms identified include π-π interactions, hydrogen bonds, and electrostatic interaction, highlighting the substance's utility in enhancing water purification processes (Igwegbe et al., 2021).
Pharmacology and Drug Mechanisms
In pharmacology, the mechanisms of action of drugs like acetaminophen are of significant interest. Research into acetaminophen has revealed novel analgesic mechanisms beyond its inhibition of cyclooxygenase enzymes, including its metabolism to N-acylphenolamine (AM404) and subsequent action on specific receptors in the brain and spinal cord. This has implications for new pain management techniques involving acetaminophen (Ohashi & Kohno, 2020).
Chemistry and Molecular Biology
The review on the degradation of acetaminophen by advanced oxidation processes provides insights into the kinetics, mechanisms, and by-products of acetaminophen degradation. It discusses the use of AOPs in treating acetaminophen-contaminated water, leading to various degradation products. This review emphasizes the importance of understanding these processes for environmental safety and the development of efficient water treatment technologies (Qutob et al., 2022).
Propiedades
IUPAC Name |
(E)-2-acetamido-N-(4-iodophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2/c1-12(21)19-16(11-13-5-3-2-4-6-13)17(22)20-15-9-7-14(18)8-10-15/h2-11H,1H3,(H,19,21)(H,20,22)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLZHVXGPKTQB-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-acetamido-N-(4-iodophenyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)
![4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4581649.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)
![2-{[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4581677.png)


![2-[({3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4581692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)
![6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4581698.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4581718.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)
![methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4581750.png)